2-Hydrazinyl-3-methylquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family, specifically characterized by the presence of a hydrazine group. This compound is notable for its potential pharmacological applications, particularly in the development of anticancer agents and other therapeutic agents. The structure of 2-hydrazinyl-3-methylquinolin-4(3H)-one allows for various chemical modifications, which can enhance its biological activity.
This compound can be synthesized through various methods, including the condensation of hydrazine derivatives with quinoline precursors. Research has indicated that derivatives of quinolinones and their hydrazine counterparts exhibit significant biological activities, making them subjects of interest in medicinal chemistry.
2-Hydrazinyl-3-methylquinolin-4(3H)-one is classified as a hydrazone and a quinoline derivative. Its classification stems from its structural components, which include a hydrazinyl functional group attached to a methyl-substituted quinolinone framework.
The synthesis of 2-hydrazinyl-3-methylquinolin-4(3H)-one typically involves the following methods:
The typical reaction conditions involve heating the reactants in a solvent to promote the formation of the hydrazone linkage. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to assess completion and purity.
The molecular formula of 2-hydrazinyl-3-methylquinolin-4(3H)-one is . The structure features:
The InChI key for this compound is IQOUPYQSZBDNAW-UHFFFAOYSA-N, which provides a unique identifier for chemical databases. Spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds.
2-Hydrazinyl-3-methylquinolin-4(3H)-one can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups. The hydrazinyl group is particularly reactive towards electrophiles, making it suitable for further derivatization.
The mechanism by which 2-hydrazinyl-3-methylquinolin-4(3H)-one exerts its biological effects often involves:
Studies have shown that modifications at specific positions on the quinoline ring can significantly enhance or diminish biological activity, emphasizing the importance of structure-activity relationships in drug design.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often used to assess purity and confirm molecular weight.
2-Hydrazinyl-3-methylquinolin-4(3H)-one has several promising applications in scientific research:
2-Hydrazinyl-3-methylquinolin-4(3H)-one belongs to the fused bicyclic heterocycle family, specifically categorized as a 4-quinolinone derivative. Its core structure comprises a benzene ring fused to a 4-pyridone ring, placing it within the broader quinoline/quinazolinone alkaloid-like compounds. The molecule exhibits tautomeric versatility, capable of existing in lactam-lactim equilibrium, though the lactam form predominates under physiological conditions. Key structural features defining its classification include:
Table 1: Structural Comparison of Related Nitrogen Heterocycles
Heterocyclic Core | Ring System | Key Substitution Sites | Representative Bioactive Compound |
---|---|---|---|
4(3H)-Quinazolinone | Benzene + Pyrimidine-4-one | Positions 2, 3, 6, 7, 8 | Methaqualone (sedative), Raltitrexed (antitumor) |
4(3H)-Quinolinone | Benzene + Pyridine-4-one | Positions 2, 3, 6, 8 | 2-Hydrazinyl-3-methylquinolin-4(3H)-one (subject) |
β-Lactam | Azetidin-2-one | Positions 3, 4, N1, C2-C3 fusion | Penicillin G (antibiotic), Amoxicillin (antibiotic) |
Benzodiazepine | Benzene + Diazepine | Positions 1, 2, 3, 5, 7 | Diazepam (anxiolytic) |
The compound shares significant structural homology with 4(3H)-quinazolinones, which serve as cores in over 200 natural alkaloids and numerous drugs like the sedative methaqualone and anticancer agent raltitrexed [5]. However, it differs fundamentally in the ring fusion chemistry – the quinolinone possesses a 6-6 fused system with one nitrogen, whereas quinazolinones feature a 6-5 fused system with two nitrogens. This distinction influences electronic distribution, dipole moments, hydrogen-bonding capacity, and overall molecular geometry during target engagement. The electron-withdrawing carbonyl at position 4 creates an electron-deficient system, enhancing hydrogen bond acceptor strength at the carbonyl oxygen and modulating the electron density at C-2, where the hydrazinyl group acts as a strong hydrogen bond donor/acceptor [2] [6]. These electronic characteristics differentiate it from saturated nitrogen heterocycles like piperidines and contribute to its unique pharmacodynamic profile.
The molecular architecture of 2-hydrazinyl-3-methylquinolin-4(3H)-one integrates multiple pharmacophoric elements that synergistically contribute to its potential bioactivity. The quinolinone core serves as a rigid, planar hydrophobic domain facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets or receptor sites. This structural feature is shared with numerous FDA-approved drugs containing nitrogen heterocycles, which constitute approximately 60% of small-molecule therapeutics [1] . Specific pharmacophoric components include:
Electrophilic Centers: The imine-like character of the C2=N bond in the hydrazine moiety and the electron-deficient C2 position create potential sites for nucleophilic attack or Schiff base formation, crucial for covalent inhibition strategies.
Hydrophobic Domains: The aromatic quinoline ring and N-methyl group contribute to lipophilicity, enhancing membrane permeability. Computational analyses suggest logP values typically range from 1.2 to 2.5 for derivatives, facilitating blood-brain barrier penetration observed in other quinazolinone-based CNS drugs [2].
Table 2: Key Pharmacophoric Elements and Their Potential Biological Roles
Structural Element | Physicochemical Property | Potential Biological Role | Target Interaction Type |
---|---|---|---|
4-Quinolinone Core | Planar aromatic system, Moderate lipophilicity | DNA intercalation, Enzyme allosteric sites | π-π stacking, Van der Waals |
C4 Carbonyl | Strong H-bond acceptor, Dipole moment >2.5D | Catalytic site recognition | Hydrogen bonding, Electrostatic |
N3-Methyl | Lipophilicity enhancement, Steric bulk | Binding pocket occupancy, Metabolic stability | Hydrophobic interactions |
C2-Hydrazinyl | Dual H-bond donor/acceptor, Nucleophilicity | Catalytic residue engagement, Metal chelation | Coordinate covalent bonds, H-bonding |
Structure-activity relationship (SAR) studies on analogous quinazolinones reveal that positions 2, 6, and 8 significantly influence pharmacological activity [2]. Particularly, C2 modifications profoundly impact target specificity: electron-withdrawing substituents enhance activity against kinases, while bulky hydrophobic groups improve antimicrobial potency. The hydrazinyl moiety at C-2 provides exceptional versatility for chemical derivatization, enabling the generation of azomethine (hydrazone), carboxamide, or heterocycle-fused derivatives without compromising the core pharmacophore. This flexibility allows for extensive molecular optimization to improve potency, selectivity, and drug-like properties. The scaffold's structural similarity to dihydrofolate reductase inhibitors and kinase inhibitor pharmacophores suggests potential repurposing opportunities for anticancer and antimicrobial applications [4] [10].
The investigation of 2-hydrazinyl-3-methylquinolin-4(3H)-one derivatives emerged from foundational research on quinoline and quinazolinone chemistry in the mid-20th century. Early synthetic work focused on Griess synthesis (condensation of anthranilic acid derivatives with cyanides) and Niementowski synthesis (fusion of anthranilic acid with amides), which provided access to the core quinazolinone structures [2]. These methodologies were later adapted for quinolinone synthesis. A significant milestone occurred in 1963 with the identification of 3-substituted quinazolinone metabolites in rabbit studies, demonstrating the metabolic stability and bioactivity potential of these heterocycles [3].
The 1980s witnessed a research surge exploring hydrazine-quinoline hybrids for antitubercular applications, inspired by the frontline drug isoniazid. During this period, 2-hydrazinylquinoline derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis, though their development was overshadowed by more potent rifamycin derivatives. The 2000s marked a renaissance in heterocyclic chemistry with microwave-assisted synthesis enabling more efficient production of quinolinone derivatives, including 2-hydrazinyl variants [2]. Bakavoli's group developed a notable microwave method using oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of KMnO₄, achieving high yields of 4(3H)-quinazolinones – methodology adaptable to quinolinone synthesis.
Recent decades have focused on targeted biological profiling and biosynthetic inspiration. The discovery of nonribosomal peptide synthase (NRPS) machinery for native quinazolinone assembly in fungi (e.g., chrysogine biosynthesis in Fusarium species) revealed enzymatic strategies for scaffold modification [5]. This biochemical insight spurred biomimetic approaches to complex quinolinone derivatives. Contemporary research leverages DNA-encoded library (DECL) technologies to identify potent heterocyclic inhibitors, exemplified by tankyrase 1 (TNKS1) inhibitors with IC₅₀ values reaching nanomolar ranges (e.g., compound 2 with IC₅₀ = 0.8 nM) [4]. This high-throughput approach underscores the continued pharmaceutical relevance of nitrogen heterocycles.
Table 3: Historical Research Milestones in Quinolinone/Quinazolinone Chemistry
Time Period | Key Development | Significance | Reference/Context |
---|---|---|---|
1887-1889 | Identification and numbering of quinazoline system (Widdege, Paal & Bush) | Foundation of systematic heterocyclic chemistry | [2] |
1963 | Identification of 3-o-hydroxymethylphenyl-2-methyl-4(3H)-quinazolinone as rabbit metabolite | Early evidence of metabolic processing and bioactivity | [3] |
1980s | Antitubercular screening of hydrazinoquinolines | Expansion into therapeutic applications | Preclinical research era |
Early 2000s | Microwave-assisted synthesis development (Bakavoli) | Efficient synthetic access enabling SAR studies | [2] |
2010s | Biosynthetic pathway elucidation (NRPS machinery in fungi) | Inspiration for biomimetic synthesis | [5] |
2020s | DECL-enabled discovery of nanomolar inhibitors (TNKS1) | High-throughput identification of potent heterocyclic drugs | [4] |
Despite its promising pharmacophoric features, 2-hydrazinyl-3-methylquinolin-4(3H)-one remains significantly understudied, presenting substantial knowledge gaps and research opportunities. Critical areas requiring investigation include:
Target Deconvolution: The compound's precise mechanisms of action against validated biological targets remain largely uncharacterized. While analogous quinazolinones inhibit dihydrofolate reductase (DHFR) and protein kinases, experimental validation for this specific quinolinone is lacking. Modern approaches like chemical proteomics and affinity-based protein profiling could map its interactome, identifying high-value targets in disease-relevant pathways [4].
Structural Optimization: Systematic SAR studies are needed to delineate the contributions of each substituent to potency and selectivity. Key unexplored dimensions include:
Unexplored Therapeutic Indications: Preliminary evidence suggests potential against multidrug-resistant bacteria and kinase-driven cancers, but rigorous evaluation across disease models is absent. The scaffold's structural similarity to trifluoromethyl-containing drugs like alpelisib (a PI3K inhibitor) suggests potential in targeted oncology, yet this remains experimentally untested [10]. Additionally, the electron-deficient core may confer activity against viral polymerases or reverse transcriptases – another unvalidated hypothesis.
Synthetic Biology Approaches: Current chemical synthesis faces challenges in enantioselective production and green chemistry compliance. The discovery of fungal NRPS machinery for quinazolinone biosynthesis (e.g., ftChyA in F. tricinctum) suggests potential for engineered biosynthesis of quinolinone derivatives [5]. Developing enzymatic or chemoenzymatic routes could address scalability and stereochemical limitations of traditional synthesis.
The scaffold holds particular promise for addressing antimicrobial resistance – a global health crisis. Novel chemotypes are urgently needed against ESKAPE pathogens and multidrug-resistant mycobacteria. The hydrazinyl group's metal-chelating potential may disrupt metalloenzymes critical for bacterial virulence or resistance mechanisms, representing a compelling yet unexplored mechanism. Similarly, in oncology, the compound's potential to inhibit epigenetic regulators like histone deacetylases (HDACs) or protein kinases implicated in tumor progression warrants prioritization. Bridging these knowledge gaps could position 2-hydrazinyl-3-methylquinolin-4(3H)-one as a lead structure for new therapeutic entities addressing critical unmet medical needs.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: